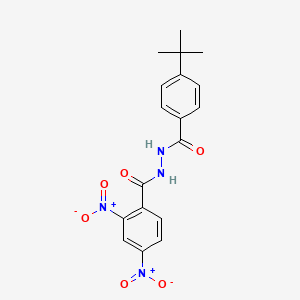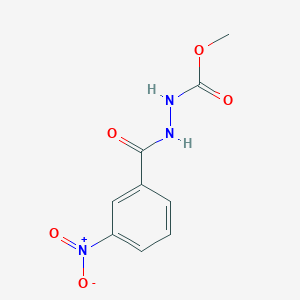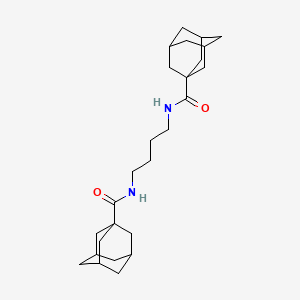![molecular formula C12H18N2OS B3841859 N'-[1-(2-thienyl)ethylidene]hexanohydrazide](/img/structure/B3841859.png)
N'-[1-(2-thienyl)ethylidene]hexanohydrazide
Übersicht
Beschreibung
N'-[1-(2-thienyl)ethylidene]hexanohydrazide, also known as thiosemicarbazone, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Thiosemicarbazone has been found to exhibit various biological activities, including antiviral, anticancer, and antimicrobial properties. In
Wirkmechanismus
The exact mechanism of action of N'-[1-(2-thienyl)ethylidene]hexanohydrazideazone is not fully understood. However, studies have suggested that it may exert its antiviral activity by inhibiting viral replication and entry into host cells. Its anticancer activity may be due to its ability to induce apoptosis and inhibit the growth of cancer cells. Thiosemicarbazone's antimicrobial activity may be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
Thiosemicarbazone has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. Thiosemicarbazone has also been found to have antioxidant properties, with studies demonstrating its ability to scavenge free radicals. Furthermore, N'-[1-(2-thienyl)ethylidene]hexanohydrazideazone has been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[1-(2-thienyl)ethylidene]hexanohydrazideazone in lab experiments is its broad spectrum of biological activities. Thiosemicarbazone has been found to exhibit antiviral, anticancer, and antimicrobial properties, making it a versatile compound for research. However, one limitation of using N'-[1-(2-thienyl)ethylidene]hexanohydrazideazone in lab experiments is its potential toxicity. Thiosemicarbazone has been found to be toxic to certain cell lines, and its toxicity may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N'-[1-(2-thienyl)ethylidene]hexanohydrazideazone. One area of interest is its potential use as a therapeutic agent for viral infections. Further studies are needed to determine its efficacy against different types of viruses and to optimize its dosing and administration. Another area of interest is its potential use as an anticancer agent. More research is needed to determine its mechanism of action and to identify the types of cancer that are most responsive to N'-[1-(2-thienyl)ethylidene]hexanohydrazideazone treatment. Additionally, further research is needed to explore the potential of N'-[1-(2-thienyl)ethylidene]hexanohydrazideazone as an antimicrobial agent and to investigate its potential use in combination with other antimicrobial agents.
Wissenschaftliche Forschungsanwendungen
Thiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral activity against various viruses, including HIV, hepatitis B, and hepatitis C. Thiosemicarbazone has also been found to have anticancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, N'-[1-(2-thienyl)ethylidene]hexanohydrazideazone has been shown to have antimicrobial properties, with studies demonstrating its efficacy against various bacterial and fungal infections.
Eigenschaften
IUPAC Name |
N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-4-5-8-12(15)14-13-10(2)11-7-6-9-16-11/h6-7,9H,3-5,8H2,1-2H3,(H,14,15)/b13-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAJVZZJFMRMNQ-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C(C)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C(/C)\C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-1-thiophen-2-ylethylideneamino]hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3841799.png)

![3-chloro-N'-[4-(heptyloxy)benzylidene]benzohydrazide](/img/structure/B3841814.png)


![N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide](/img/structure/B3841831.png)


![5-oxo-5-[(4-phenylbutyl)amino]pentanoic acid](/img/structure/B3841858.png)
![N'-[(4-methoxyphenyl)acetyl]-4-nitrobenzohydrazide](/img/structure/B3841865.png)

